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molecular formula C7H10F2O2 B8337767 Ethyl alpha,alpha-difluoropentenoate

Ethyl alpha,alpha-difluoropentenoate

Cat. No. B8337767
M. Wt: 164.15 g/mol
InChI Key: CICASEUXYYNYQE-UHFFFAOYSA-N
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Patent
US05739354

Procedure details

To a solution of ethyl α,α-difluoropentenoate 8b (80 g, 0.49 mol, U.S. Pat. No. 4,847,401, issued Jul. 11, 1989) in H2O (80 mL) is added LiOH (20.9 g, 0.5 mol) over 5 min at 0°-5° C. The reaction mixture is allowed to warm to room temperature for 3 h, then heated at 45°-50° C. for 3 h. Ethanol and H2O are removed (60 torr, 45° C.) from the reaction mixture. The resulting orange oil is dried (1 torr, room temperature) for 2 h to obtain an oily solid. The oily solid is diluted in H2O (75 mL) and acidified to pH 1 using conc HCl. The reaction mixture is extracted with diethyl ether (3×150 mL). Conc HCl is added to the aqueous layer until it is pH 1 and the aqueous layer is extracted again with diethyl ether (3×100 mL). The combined organic layers are dried (MgSO4), concentrated to an oil and distilled (140°-170° C.) to obtain 58.8 g, 432 mmol of the title compound 8c as an oil in 88% yield. 19F NMR (CDCl3) δ -106.8 (t)(CFCl3 as ref); 13C NMR (CDCl3) δ 168.3 (t, CO2H), 126.4 (s, C=C), 122.3 (s, C=C), 115.0 (t, CF2), 38.9 (t, CH2); 1H NMR (CDCl3) δ 2.88 (m, CH2, 2H), 5.28 (m, 1H), 5.32 (s, 1H), 5.76 (m, 1H), 8.74 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20.9 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([CH:8]=[CH:9][CH3:10])[C:3]([O:5]CC)=[O:4].[Li+].[OH-].Cl>O>[F:1][C:2]([F:11])([CH2:8][CH:9]=[CH2:10])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OCC)(C=CC)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20.9 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 45°-50° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Ethanol and H2O are removed (60 torr, 45° C.) from the reaction mixture
CUSTOM
Type
CUSTOM
Details
The resulting orange oil is dried (1 torr, room temperature) for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to obtain an oily solid
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with diethyl ether (3×150 mL)
ADDITION
Type
ADDITION
Details
Conc HCl is added to the aqueous layer until it
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted again with diethyl ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
distilled (140°-170° C.)

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(CC=C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 432 mmol
AMOUNT: MASS 58.8 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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